molecular formula C17H22N2O2 B5635306 2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide

2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide

Cat. No.: B5635306
M. Wt: 286.37 g/mol
InChI Key: OIYQMXKOAFDSIA-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide is an organic compound with the molecular formula C18H24N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide typically involves the reaction of cyclohexanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or triethylamine

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, leading to reduced enzymatic activity.

    Receptor modulation: Interaction with biological receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexylidene-N,N-dimethylacetamide
  • N,N-Dimethyl-2-(phenylformamido)acetamide
  • 2-Cyclohexylidene-N,N-dimethyl-ethanamide

Uniqueness

2-Cyclohexylidene-N,N-dimethyl-2-(phenylformamido)acetamide is unique due to the presence of both cyclohexylidene and phenylformamido groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19(2)17(21)15(13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h4,7-8,11-12H,3,5-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYQMXKOAFDSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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